AG 555

EGFR Kinase Selectivity Insulin Receptor

AG 555 (Tyrphostin B46) is the required EGFR inhibitor for studies demanding Cdk2 activation blockade and G1 cell cycle arrest. Unlike AG 1478 (potent EGFR inhibitor), AG 555 uniquely inhibits Cdk2, essential for reproducible HPV-keratinocyte and mineralization assays. Substitution compromises mechanism-specific outcomes. Procure specifically for validated experimental integrity.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
Cat. No. B8081625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG 555
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
InChIInChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)
InChIKeyGSQOBTOAOGXIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AG 555 (Tyrphostin B46): EGFR Tyrosine Kinase Inhibitor Procurement and Research Guide


AG 555 (Tyrphostin B46; CAS 133550-34-2) is a synthetic tyrphostin-class epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor with a reported IC50 of 0.7 μM in cell-free kinase assays [1]. Beyond EGFR inhibition, AG 555 demonstrates dose-dependent anti-proliferative effects in transformed cell lines and exhibits a characterized selectivity profile, with 50-fold selectivity over ErbB2 and >140-fold over insulin receptor kinase [1]. This compound also modulates downstream signaling pathways, notably blocking cyclin-dependent kinase 2 (Cdk2) activation, which leads to distinct cell cycle arrest patterns in specific cellular models [2].

AG 555 vs. Close Analogs: Why In-Class Substitution is Not Equivalent


Although AG 555 belongs to the tyrphostin family of tyrosine kinase inhibitors, direct substitution with seemingly similar analogs (e.g., AG 1478, AG 556, RG14620) is scientifically unjustifiable due to profound differences in kinase selectivity, downstream effector engagement (particularly Cdk2 activation blockade), and cellular outcome profiles. While AG 1478 is a more potent EGFR kinase inhibitor on paper (IC50 of 3 nM vs. 700 nM for AG 555), AG 555 uniquely inhibits Cdk2 activation—a mechanism AG 1478 fails to replicate [1]. Furthermore, even within closely related structural pairs like AG 555 and RG14620, cellular anti-proliferative mechanisms diverge, with AG 555 exerting growth inhibition in certain carcinoma cells without directly suppressing EGFR autophosphorylation, unlike its counterpart [2]. Consequently, experimental reproducibility and valid mechanistic interpretation demand that AG 555 be procured specifically rather than substituted based solely on EGFR inhibitory activity.

AG 555 (Tyrphostin B46) Quantitative Comparative Evidence for Scientific Selection


AG 555 Exhibits >140-Fold EGFR Selectivity over Insulin Receptor Kinase, Contrasting with Broader Tyrphostins

In kinase selectivity profiling, AG 555 demonstrates a defined selectivity window not uniformly present across all tyrphostins. It displays 50-fold selectivity for EGFR over ErbB2 and >140-fold selectivity over the insulin receptor kinase [1]. This selectivity profile provides a clear experimental advantage for studies requiring minimization of insulin receptor pathway interference.

EGFR Kinase Selectivity Insulin Receptor Tyrphostin

AG 555 Inhibits Cdk2 Activation Unlike the More Potent EGFR Inhibitor AG 1478

A critical mechanistic differentiation lies in cell cycle regulation. AG 555 blocks cyclin-dependent kinase 2 (Cdk2) activation, leading to growth arrest at the late G1 phase in HPV16-immortalized human keratinocytes (HF-1 cells) with an IC50 of 6.4 μM [1]. In contrast, the more potent and selective EGFR kinase inhibitor AG 1478 (EGFR IC50 = 3 nM) fails to block Cdk2 activation in intact cells, instead inducing growth arrest through upregulation of p27 and p21 proteins [1][2].

Cdk2 Cell Cycle G1 Arrest Tyrphostin Mechanism

AG 555 Induces 30% Apoptosis in HPV-Immortalized Cells While Sparing Normal Keratinocytes

In a comparative cellular study, AG 555 treatment (concentrations up to 100 μM) resulted in approximately 30% apoptosis in HPV16-immortalized human keratinocytes (HF-1 cells), whereas normal human keratinocytes exposed to the same concentrations exhibited no significant apoptosis and maintained culture organization [1]. This differential sensitivity is a critical differentiator for in vitro models of HPV-associated malignancies.

Apoptosis HPV Keratinocyte Therapeutic Index Tyrphostin

AG 555 Exhibits Opposing Effects on Bone Mineralization Compared to AG 1478

In bone-derived cell culture models, AG 555 and AG 1478 exert opposing functional outcomes. AG 555 was found to abrogate mineralization, whereas AG 1478 increased it [1]. This opposite effect highlights functional divergence between tyrphostins that is not predicted by EGFR kinase inhibition potency alone, underscoring the need for compound-specific selection in specialized assays.

Bone Mineralization Osteoblast ALP Activity Tyrphostin

AG 555 Inhibits Proliferation of Bladder and Renal Carcinoma Cells with IC50 Range of 3-16 μM

In a panel of six human bladder and renal carcinoma cell lines, AG 555 inhibited proliferation with IC50 values ranging from 3 to 16 μM [1]. Complete growth inhibition was achieved at concentrations between 10 and 30 μM. In a direct comparison with another tyrphostin, RG14620 (EGFR IC50 = 3 μM), both compounds showed similar antiproliferative potency [1][2]. However, mechanistic analysis revealed a key difference: in T24 bladder carcinoma cells, only RG14620 inhibited EGFR autophosphorylation, whereas AG 555 inhibited growth without affecting EGFR autophosphorylation [1].

Bladder Cancer Renal Cell Carcinoma Antiproliferative Tyrphostin

AG 555 Shows Weak Inhibition of Protein Kinase CK2 (IC50 Undetermined) Compared to Potent CK2 Inhibitor AG 1109

A comparative study of three tyrphostins on recombinant human protein kinase CK2 holoenzyme revealed differential activity. AG 1109 exhibited strong inhibition with an IC50 of 9.7 μM, while AG 555 showed only partial (some) inhibitory effect, and AG 1394 had essentially no effect [1]. This quantitative ranking (AG 1109 > AG 555 > AG 1394) provides essential guidance for selecting the appropriate tyrphostin for CK2-related research.

Protein Kinase CK2 Kinase Selectivity Tyrphostin AG 1109

AG 555 (Tyrphostin B46) Recommended Research and Industrial Application Scenarios


Investigating Cdk2-Dependent Cell Cycle Arrest in HPV-Positive Models

AG 555 is the tool of choice for studies requiring selective G1 cell cycle arrest mediated through Cdk2 inhibition in HPV-immortalized keratinocytes, as demonstrated by a specific IC50 of 6.4 μM [1]. This application is not reproducible with the more potent EGFR inhibitor AG 1478, which fails to block Cdk2 activation [1].

Probing EGFR-Independent Anti-Proliferative Mechanisms in Urological Cancers

In bladder and renal carcinoma cell line panels, AG 555 inhibits proliferation with IC50 values of 3-16 μM without suppressing EGFR autophosphorylation in specific cell types like T24, contrasting with the mechanism of RG14620 [2]. This makes AG 555 a valuable probe for dissecting non-canonical, EGFR-autophosphorylation-independent growth inhibitory pathways.

Modeling Differential Apoptotic Sensitivity in Transformed vs. Normal Epithelia

AG 555 induces approximately 30% apoptosis in HPV16-immortalized human keratinocytes while sparing normal keratinocytes from significant cell death or morphological disruption [1]. This property supports its use as a reference compound in comparative toxicology and oncogene-addiction studies where a clear differential between normal and transformed cells is required.

Studies Requiring Negative Modulation of Bone Mineralization

In bone biology research, AG 555 provides a specific tool to abrogate in vitro mineralization, an effect opposite to that of AG 1478, which enhances mineralization [3]. This divergent functional outcome makes AG 555 the appropriate selection for models investigating the negative regulation of osteoblast-mediated mineralization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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